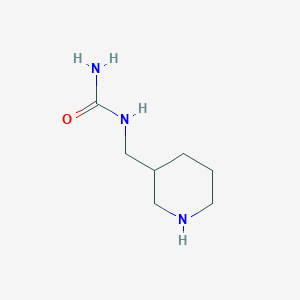
2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . It contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 and is derived from methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
While the exact synthesis process for this compound is not available, trifluoromethyl groups are often introduced into organic molecules using trifluoromethylating reagents . Additionally, diethylamino groups can be introduced through reactions with diethylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the trifluoromethyl and diethylamino groups. These groups can significantly influence the geometry and electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the trifluoromethyl and diethylamino groups. Trifluoromethyl groups are known to be highly electronegative, which can influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the trifluoromethyl and diethylamino groups. For example, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Scientific Research Applications
1. Synthesis and Local Anesthetic Activity
2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate derivatives have been synthesized and evaluated for their in vivo local anesthetic activities. These compounds, including N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate, were found to have potency, onset, and duration of action comparable to lidocaine, a well-known local anesthetic (Jindal et al., 2003).
2. Analgesic and Anti-Inflammatory Activities
Derivatives of this compound have been investigated for their potential analgesic and anti-inflammatory activities. Specifically, compounds like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide showed potent analgesic and anti-inflammatory activities in studies, highlighting their therapeutic potential in this field (Alagarsamy et al., 2015).
3. Chemosensor Development
Derivatives of this compound have been used in the development of chemosensors, specifically for Cu2+ ion detection. The study involves synthesizing BODIPY derivatives containing 4-[2-(diethylamino)-2-oxoethoxy]phenyl and utilizing them in UV-vis and fluorescence spectrophotometry for ion detection (Keawwangchai et al., 2013).
4. Environmental and Pharmaceutical Applications
The compound has been studied in the context of environmental and pharmaceutical applications, particularly in the degradation of paracetamol from water. Research has explored the catalytic action of Cu2+ and the impact of UVA light in this process, providing insights into the environmental management of pharmaceutical pollutants (Sirés et al., 2006).
5. Synthesis of Novel Compounds
Research on this compound derivatives has also led to the synthesis of novel compounds, such as 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and its derivatives, which have been evaluated for antimicrobial activity. This highlights the compound's role in the development of new pharmaceutical agents (Ghazzali et al., 2012).
properties
IUPAC Name |
2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.C2H2O4/c1-3-18(4-2)9-12(19)17-11-7-5-6-10(8-11)13(14,15)16;3-1(4)2(5)6/h5-8H,3-4,9H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGPUUOIBGYOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine](/img/structure/B2730295.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2730300.png)







![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2730313.png)